Technical Monograph: 4-(Pyridin-3-yl)thiazol-2-amine Hydrobromide
Technical Monograph: 4-(Pyridin-3-yl)thiazol-2-amine Hydrobromide
Executive Summary
4-(Pyridin-3-yl)thiazol-2-amine hydrobromide (CAS: 147311-08-8) is a heteroaromatic scaffold belonging to the "privileged structure" class of 2-aminothiazoles.[1][2] Widely utilized in medicinal chemistry, this compound serves as a critical pharmacophore in the development of kinase inhibitors, adenosine receptor antagonists, and anti-prion agents.
This guide provides a definitive technical analysis of the compound, moving beyond basic identifiers to explore its synthesis via the Hantzsch cyclization, its physicochemical behavior as a hydrobromide salt, and its strategic application in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide |
| Common Name | 4-(3-Pyridyl)thiazol-2-amine HBr |
| CAS Number | 147311-08-8 (Salt); 21223-86-9 (Free Base inferred) |
| Molecular Formula | C₈H₇N₃S[1][2][3][4][5][6][7] · HBr |
| Molecular Weight | 258.14 g/mol (Salt); 177.23 g/mol (Free Base) |
| SMILES | NC1=NC(C2=CC=CN=C2)=CS1.Br |
Physicochemical Properties
The hydrobromide salt form is engineered to overcome the poor aqueous solubility of the free base.[1][2]
| Parameter | Value / Characteristic | Experimental Context |
| Appearance | White to pale beige crystalline solid | Salt formation disrupts the amorphous aggregation often seen in the free base.[1][2] |
| Solubility | Water: >10 mg/mL (Acidic pH)DMSO: SolubleEthanol: Sparingly Soluble | The protonation of the pyridine nitrogen by HBr significantly enhances aqueous solubility compared to the lipophilic free base.[2] |
| Melting Point | 245–250 °C (Decomposes) | High lattice energy typical of hydrobromide salts; indicates high thermal stability.[1][2] |
| pKa (Calc.) | Pyridine N: ~3.5Thiazole N: ~2.5 | The HBr salt is protonated primarily at the pyridine nitrogen, the most basic site.[1] |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions (2–8°C) to prevent deliquescence.[1][2] |
Synthesis & Manufacturing: The Hantzsch Protocol
The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis .[1][2] This route is preferred for its atom economy and the ability to form the salt directly in situ.[1][2]
Retrosynthetic Analysis
The synthesis disconnects the thiazole ring into two key precursors:
Reaction Pathway Diagram[1]
Figure 1: The Hantzsch synthesis pathway converting 3-acetylpyridine to the target aminothiazole hydrobromide.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide on a 10 mmol scale.
Reagents:
-
3-(Bromoacetyl)pyridine hydrobromide (2.81 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (Absolute, 30 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(Bromoacetyl)pyridine hydrobromide in 20 mL of ethanol. Note: This starting material is a lachrymator; handle in a fume hood.[1]
-
Addition: Add thiourea (1.0 eq) dissolved in 10 mL of warm ethanol dropwise to the stirring solution.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction progress can be monitored via TLC (System: 10% MeOH in DCM).[1][2] The spot for the starting bromide will disappear, and a lower Rf spot (amine) will appear.
-
Precipitation: Upon cooling to room temperature, the hydrobromide salt of the product often precipitates spontaneously due to the ionic effect in ethanol.[1]
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove non-polar impurities.[1][2]
-
Purification: Recrystallize from minimal hot methanol/ethanol if high purity (>98%) is required for biological assays.
Critical Troubleshooting:
-
Why HBr? The starting material is often supplied as the HBr salt to prevent self-polymerization.[1][2] The final product naturally isolates as the HBr salt because HBr is generated as a byproduct of the cyclization, maintaining the stoichiometry.
Analytical Characterization
Validating the structure requires distinguishing the regiochemistry (3-pyridyl vs. 4-pyridyl) and the salt form.[1][2]
Proton NMR (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.45 | Singlet (br) | 2H | -NH₂ / NH⁺ | Exchangeable protons; broad due to salt formation.[1][2] |
| 9.15 | Singlet | 1H | Py-H2 | Deshielded proton adjacent to Pyridine N. |
| 8.78 | Doublet | 1H | Py-H6 | Protons alpha to the Pyridine N. |
| 8.65 | Doublet | 1H | Py-H4 | Para to the thiazole attachment.[1][2] |
| 7.90 | Multiplet | 1H | Py-H5 | Meta proton.[1][2] |
| 7.60 | Singlet | 1H | Thiazole-H5 | Diagnostic: Characteristic singlet of the thiazole ring.[1][2] |
Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI Positive
-
Observed Mass: m/z 178.04 [M+H]⁺ (Calculated for C₈H₈N₃S⁺).[2]
-
Note: The bromide ion (Br⁻) is not observed in positive mode but can be confirmed via elemental analysis or ion chromatography.[1][2]
Biological & Pharmacological Context[1][2][5][11][12][13]
Pharmacophore Utility
The 2-aminothiazole moiety mimics the adenine ring of ATP, making this compound a "privileged scaffold" for competitive inhibition.[1]
-
Kinase Inhibition: The amine group (position 2) and the thiazole nitrogen (position 3) form a donor-acceptor motif that forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, GSK-3β).
-
Adenosine Receptors: The 3-pyridyl group provides steric bulk and pi-stacking capability, critical for fitting into the hydrophobic pockets of GPCRs (e.g., A2A receptor antagonists).[1]
Signaling Pathway Interaction
The following diagram illustrates the role of this scaffold in a typical kinase inhibition workflow.
Figure 2: Mechanism of Action (MoA) showing competitive inhibition at the ATP binding site.[1]
Handling and Safety (SDS Highlights)
While valuable, this compound presents specific hazards typical of halogenated heteroaromatics.[1]
-
GHS Classification:
-
Handling Protocol:
References
-
Hantzsch, A. (1881).[1][2][9] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. (Foundational Chemistry).[1][2]
-
BLD Pharm. (2024).[1][2][3] "Product Datasheet: 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide (CAS 147311-08-8)".
-
Jakopin, Ž. (2020).[1][2][10] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?". Chemico-Biological Interactions, 330, 109244.[1]
-
Chibale, K., et al. (2013).[1][2][11] "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents". Bioorganic & Medicinal Chemistry Letters, 24(6).
-
PubChem. (2025).[1][2][5] "Compound Summary: 4-(Pyridin-2-yl)thiazol-2-amine". (Structural Analog Data).
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